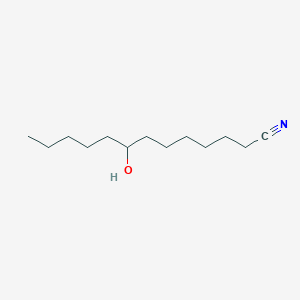
8-Hydroxytridecanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxytridecanenitrile (8-HTN) is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a nitrile derivative of the fatty acid 8-hydroxytridecanoic acid and has been shown to possess several unique biochemical and physiological properties.
Mécanisme D'action
The exact mechanism of action of 8-Hydroxytridecanenitrile is not fully understood, but it is believed to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects
Studies have shown that 8-Hydroxytridecanenitrile has a range of biochemical and physiological effects. These include reducing anxiety-like behavior in animal models, increasing the duration of sleep, and reducing the severity of seizures. It has also been shown to have antioxidant properties, which may have potential applications in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Hydroxytridecanenitrile for lab experiments is its ability to selectively modulate the activity of GABA receptors. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, the toxic nature of the reagents involved in its synthesis and the lack of long-term safety data are significant limitations to its use in lab experiments.
Orientations Futures
There are several potential future directions for research on 8-Hydroxytridecanenitrile. These include further investigation into its mechanism of action, exploring its potential applications in the treatment of anxiety and other neurological disorders, and developing safer and more efficient methods for its synthesis. Additionally, more studies are needed to assess its long-term safety and potential side effects.
Conclusion
In conclusion, 8-Hydroxytridecanenitrile is a promising compound with several potential applications in scientific research. Its ability to selectively modulate the activity of GABA receptors makes it a useful tool for studying various physiological and pathological processes. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of 8-Hydroxytridecanenitrile involves the reaction of 8-hydroxytridecanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with potassium cyanide to yield 8-Hydroxytridecanenitrile. The reaction is typically carried out in anhydrous conditions and requires careful handling due to the toxic nature of the reagents involved.
Applications De Recherche Scientifique
8-Hydroxytridecanenitrile has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of neuroscience, where 8-Hydroxytridecanenitrile has been shown to modulate the activity of GABA receptors in the brain. This makes it a potential candidate for the development of new drugs for the treatment of anxiety and other neurological disorders.
Propriétés
Numéro CAS |
140697-64-9 |
|---|---|
Formule moléculaire |
C13H25NO |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
8-hydroxytridecanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-7-10-13(15)11-8-5-4-6-9-12-14/h13,15H,2-11H2,1H3 |
Clé InChI |
WPFBSIXJAMOLOR-UHFFFAOYSA-N |
SMILES |
CCCCCC(CCCCCCC#N)O |
SMILES canonique |
CCCCCC(CCCCCCC#N)O |
Autres numéros CAS |
140697-64-9 |
Synonymes |
8-hydroxytridecanenitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



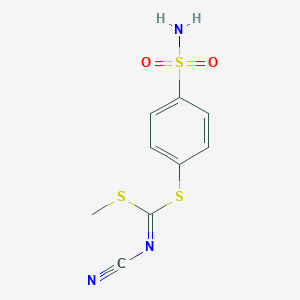

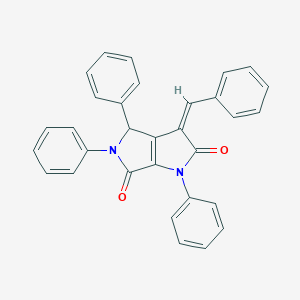
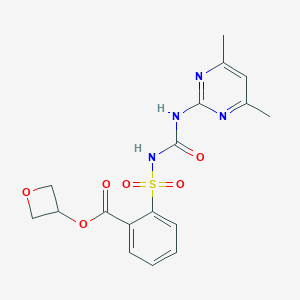
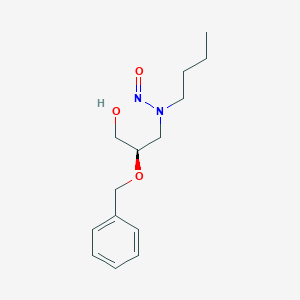
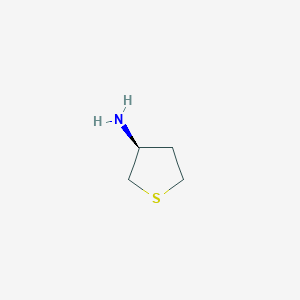
![4H-[1,3]dioxino[4,5-b]pyridine](/img/structure/B117346.png)
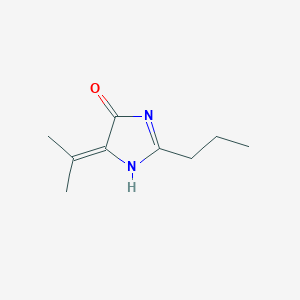
![(2S)-2-[[tert-Butyldimethylsilyloxy]methyl]-4-oxo-1-pyrrolidinecarboxylic Acid tert-Butyl Ester](/img/structure/B117353.png)
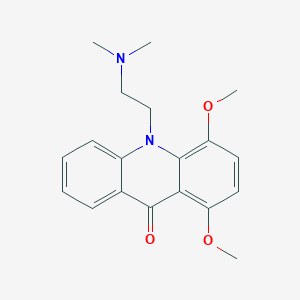
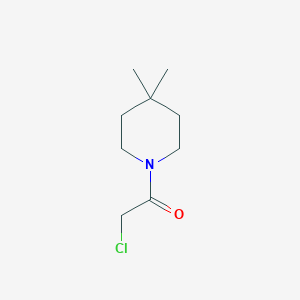
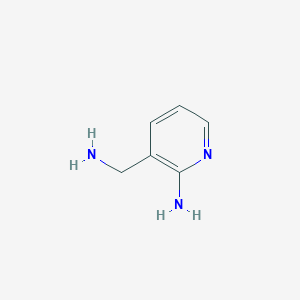
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4R,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B117368.png)
![[6-Morpholin-4-yl-2-(2-pyridin-2-ylethoxy)pyrimidin-4-yl]hydrazine](/img/structure/B117370.png)